molecular formula C19H22ClN3O B13732142 2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl CAS No. 40717-63-3

2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl

Cat. No.: B13732142
CAS No.: 40717-63-3
M. Wt: 343.8 g/mol
InChI Key: JSFAQMJBRZLWEQ-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl is a complex organic compound that belongs to the class of pyridoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl typically involves multi-step organic reactions. Common starting materials may include pyridine derivatives and indole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions may occur at specific positions on the pyridine or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of signaling cascades, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1H-pyrido(3,4-b)indole: Lacks the pyridinyl group.

    3,9-Dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole: Lacks the tetrahydro structure.

Uniqueness

The presence of both the pyridinyl group and the tetrahydro structure in 2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl makes it unique, potentially leading to distinct biological activities and applications.

Properties

CAS No.

40717-63-3

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

6-methoxy-3,9-dimethyl-1-pyridin-3-yl-1,2,3,4-tetrahydropyrido[3,4-b]indole;hydrochloride

InChI

InChI=1S/C19H21N3O.ClH/c1-12-9-16-15-10-14(23-3)6-7-17(15)22(2)19(16)18(21-12)13-5-4-8-20-11-13;/h4-8,10-12,18,21H,9H2,1-3H3;1H

InChI Key

JSFAQMJBRZLWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1)C3=CN=CC=C3)N(C4=C2C=C(C=C4)OC)C.Cl

Origin of Product

United States

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